Cas no 98057-08-0 (5,5''-Dibromo-2,2':5',2''-terthiophene)

5,5''-Dibromo-2,2':5',2''-terthiophene structure
98057-08-0 structure
상품 이름:5,5''-Dibromo-2,2':5',2''-terthiophene
CAS 번호:98057-08-0
MF:C12H6Br2S3
메가와트:406.1790
MDL:MFCD00219109
CID:806971
PubChem ID:125308004

5,5''-Dibromo-2,2':5',2''-terthiophene 화학적 및 물리적 성질

이름 및 식별자

    • 5,5''-Dibromo-2,2':5',2''-terthiophene
    • 2,2':5',2''-Terthiophene,5,5''-dibromo-
    • 2,5-bis(5-bromothiophen-2-yl)thiophene
    • 5,5''-DIBROMO-[2,2':5',2"]TERTHIOHENE
    • 5,5′′-DibroMo-2,2′:5′,2′′-terthiophene
    • 2,5-Bis(5-bromo-2-thienyl)thiophene
    • 5,5''-Dibromo-alpha-terthienyl
    • NSC700236
    • 2,2':5',2''-Terthiophene, 5,5''-dibromo-
    • HI93T94CTM
    • 5,5''-dibromo-[2,2':5',2']terthiohene
    • C12H6Br2S3
    • KXFPYYJGYVYXIB-UHFFFAOYSA-N
    • 6855AC
    • LS40848
    • NCI60_035970
    • AK119564
    • AX82449
    • 5,5-dibromo-[2,2:5,2']terthiohene
    • 5,5'-dibromo-2
    • 5,5''-Dibromo-2,2':5'',2''-terthiophene
    • 5,5''-Dibromo-α-terthienyl
    • NSC 700236
    • 98057-08-0
    • CHEMBL1973677
    • 5,5''-Dibromo-2,2':5',2''-terthiophene, 97%
    • 2,5''-dibromo-5,2',5',2''-terthiophene
    • 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2':5', 2'-terthiophene
    • UNII-HI93T94CTM
    • NSC-700236
    • 5,5'-dibromo-2,2':5',2'-terthiophene
    • 2,5-bis(5-bromothiophen-2-yl)thiophene, >97.0%(GC)
    • SCHEMBL498474
    • 2 pound not5-bis(5-bromothiophen-2-yl)thiophene
    • 5,5''-DIBROMO-.ALPHA.-TERTHIENYL
    • AKOS016010579
    • BS-44054
    • D4050
    • 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2:5, 2'-terthiophene
    • DTXSID70243407
    • MFCD00219109
    • 5-BROMO-5'-(5-BROMOTHIOPHEN-2-YL)-2,2'-BITHIOPHENE
    • 5,5\\'\\'-DibroMo-2,2\\':5\\',2\\'\\'-terthiophene
    • MDL: MFCD00219109
    • 인치: 1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H
    • InChIKey: KXFPYYJGYVYXIB-UHFFFAOYSA-N
    • 미소: BrC1=C([H])C([H])=C(C2=C([H])C([H])=C(C3=C([H])C([H])=C(S3)Br)S2)S1

계산된 속성

  • 정밀분자량: 405.79779g/mol
  • 표면전하: 0
  • XLogP3: 6.4
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 2
  • 동위원소 질량: 403.79984g/mol
  • 단일 동위원소 질량: 403.79984g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 84.7Ų
  • 중원자 수량: 17
  • 복잡도: 251
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 색과 성상: No data available
  • 밀도: 1.839
  • 융해점: 156.0 to 160.0 deg-C
  • 비등점: 417.2±40.0 °C at 760 mmHg
  • 플래시 포인트: 206.1±27.3 °C
  • 굴절률: 1.706
  • PSA: 84.72000
  • LogP: 6.73010

5,5''-Dibromo-2,2':5',2''-terthiophene 보안 정보

5,5''-Dibromo-2,2':5',2''-terthiophene 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5,5''-Dibromo-2,2':5',2''-terthiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109908-1g
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0 98%
1g
¥945.00 2024-04-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B854478-1g
2,5-bis(5-bromothiophen-2-yl)thiophene
98057-08-0 >97.0%(GC)
1g
¥1,012.00 2022-09-29
Chemenu
CM200052-5g
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0 95%
5g
$436 2021-08-05
abcr
AB331745-5 g
5,5''-Dibromo-2,2':5',2''-terthiophene, 95%; .
98057-08-0 95%
5 g
€702.80 2023-07-19
BAI LING WEI Technology Co., Ltd.
807764-250MG
5,5''-Dibromo-2,2':5',2''-terthiophene, 98%
98057-08-0 98%
250MG
¥ 343 2022-04-26
BAI LING WEI Technology Co., Ltd.
807764-1G
5,5''-Dibromo-2,2':5',2''-terthiophene, 98%
98057-08-0 98%
1G
¥ 1131 2022-04-26
TRC
D426345-50mg
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0
50mg
$ 65.00 2022-06-05
Chemenu
CM200052-1g
5,5''-Dibromo-2,2'5',2''-terthiophene
98057-08-0 95%
1g
$*** 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4050-1g
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0 95.0%(GC)
1g
¥1270.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4050-5g
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0 95.0%(GC)
5g
¥3625.0 2022-05-30

5,5''-Dibromo-2,2':5',2''-terthiophene 합성 방법

합성회로 1

반응 조건
1.1R:Bromosuccinimide, S:CHCl3, S:DMF, 2 min, rt; 13 h, rt
참조
Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts
By Leone, Amanda K. et al, Macromolecules (Washington, 2017, 50(23), 9121-9127

합성회로 2

반응 조건
1.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux
1.2S:(CH2OMe)2, reflux; overnight, reflux
2.1R:BuLi, S:THF, S:Me(CH2)4Me, -78°C; 1 h, -78°C
2.2R:(MeO)3B, S:THF, -78°C; overnight, -78°C → rt
2.3R:HCl, S:H2O
3.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux
3.2S:(CH2OMe)2, reflux; overnight, reflux
4.1R:Bromosuccinimide, S:DMF, rt; overnight, rt
참조
Monodisperse Aromatic Oligomers of Defined Structure and Large Size through Selective and Sequential Suzuki Palladium-Catalyzed Cross-Coupling Reactions
By Lightowler, Stephen and Hird, Michael, Chemistry of Materials, 2005, 17(22), 5538-5549

합성회로 3

반응 조건
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
참조
Preparation of α-quater-, α-sexi-, and α-octithiophenes
By Nakayama, Juzo et al, Heterocycles, 1987, 26(7), 1793-6

합성회로 4

반응 조건
1.1R:C:FeCl3, S:CH2Cl2, 10 min, rt
참조
Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions
By Kim, Eun Jung et al, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

합성회로 5

반응 조건
1.1C:(dppp)NiCl2, S:Et2O, S:THF
1.2R:HCl, R:NH4Cl, S:H2O
2.1R:BuLi, S:THF
2.2R:Br2
3.1C:(dppp)NiCl2, S:Et2O, S:THF
3.2R:HCl, R:NH4Cl, S:H2O
4.1R:BuLi, S:THF
4.2R:Br2
참조
Preparation of extended di(4-pyridyl)thiophene oligomers
By Albers, Willem M. et al, Tetrahedron, 1995, 51(13), 3895-904

합성회로 6

반응 조건
1.1R:Bromosuccinimide, S:CHCl3
참조
Structure-Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors
By Liu, Ying et al, Australian Journal of Chemistry, 2012, 65(9), 1252-1256

합성회로 7

반응 조건
1.1R:Bromosuccinimide, S:AcOEt, 10 min, rt
참조
A novel method for the bromination of thiophenes
By Arsenyan, Pavel et al, Tetrahedron Letters, 2010, 51(1), 205-208

합성회로 8

반응 조건
1.1R:Lawesson's reagent, S:PhMe
참조
Facile synthesis of α-polythienyls via 1,4-diketones
By Luo, Tung Mei H. and LeGoff, Eugene, Journal of the Chinese Chemical Society (Taipei, 1992, 39(4), 325-32

합성회로 9

반응 조건
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ;  10 min, rt
참조
Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions
Kim, Eun Jung; Jung, Kwang-Ju; Lee, In-Hye; Kim, Bo Ram; Kim, Jeum-Jong; et al, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

합성회로 10

반응 조건
1.1R:Mg, S:THF
1.2C:72287-26-4
참조
Synthesis and Cyclization-Induced Charge Transfer of Rectangular Bisterthiophenesiloxanes
By Li, Chensen et al, Chemistry - A European Journal, 2019, 25(60), 13701-13704

합성회로 11

반응 조건
1.1R:Bromosuccinimide, S:DMF, 0°C; 2 h, rt
참조
Solution-Processable Organic Photovoltaic Cell Based on the Oligothiophene with Solubilizing β-alkyl Groups
By Lim, Eunhee, Molecular Crystals and Liquid Crystals, 2014, 602(1), 251-257

합성회로 12

반응 조건
1.1S:Benzene
참조
Synthesis of 4,4''-dialkyl-α-terthiophenes and α-quinquethiophenes
By Duchenet, V. et al, Phosphorus, 1996, 118, 117-128

합성회로 13

반응 조건
1.1C:(dppp)NiCl2, S:Et2O, cooled; 12 h, reflux
2.1R:Bromosuccinimide, S:CHCl3, S:AcOH, 12 h, rt
참조
Donor-acceptor copolymers containing phthalazinone-thiophene structure synthesized by low-cost copper-catalyzed Ullmann polymerization
By Han, Jianhua et al, RSC Advances, 2016, 6(8), 6772-6781

합성회로 14

반응 조건
1.1R:Bromosuccinimide, S:DMF
참조
Structure and electrical properties of unsubstituted oligothiophenes end-capped at the β-position
By Chisaka, Jiro et al, Chemistry of Materials, 2007, 19(10), 2694-2701

합성회로 15

반응 조건
1.1R:K2CO3, C:Pd(PPh3)4, S:H2O, S:THF, 15 h, 80°C
2.1R:Bromosuccinimide, S:THF, 8 h, 0-5°C
참조
Hole-transport materials based on the terthienyl core unit for efficient perovskite solar cells
By Zhou, Xiaowen et al, New Journal of Chemistry, 2023, 47(10), 4739-4745

합성회로 16

반응 조건
1.1
참조
Electrochemical studies of the multi-step multi-electron redox process of tetraferrocenyloligothiophenes with electron donor and acceptor abilities
By Muraoka, Hiroki et al, Heteroatom Chemistry, 2018, 29(5-6), n/a

합성회로 17

반응 조건
1.1R:Bromosuccinimide, S:CHCl3, 28 h, rt; rt → 0°C
1.2R:NaOH, S:H2O
참조
Tuning photoluminescent wavelength of water-soluble oligothiophene/polymer complex film by proton bonding
By Kondo, Mizuho et al, Chemistry Letters, 2011, 40(3), 264-265

합성회로 18

반응 조건
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH, rt; 1 h, reflux
참조
Synthesis and characterization of perylene-based donor-acceptor copolymers containing triple bonds
By Kozma, E. et al, Synthetic Metals, 2010, 160(9-10), 996-1001

합성회로 19

반응 조건
1.1R:Bromosuccinimide
참조
Synthesis and mesogenic properties of novel terthiophene derivatives
By Liu, Ping et al, Synthetic Communications, 2006, 36(6), 685-692

합성회로 20

반응 조건
1.1R:Bromosuccinimide, S:DMF, 3 h, rt
참조
Performance of fluorene and terthiophene copolymer in bilayer photovoltaic devices: The role of the polymer conformations
By Marchiori, Cleber F. N. et al, Organic Electronics, 2012, 13(11), 2716-2726

합성회로 21

반응 조건
1.1C:(dppp)NiCl2, S:Et2O
1.2R:HCl, S:H2O
2.1R:NaHCO3, R:Br2, S:CHCl3
참조
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
By Chiem Van Pham et al, Phosphorus, 1989, 46(3-4), 153-68

합성회로 22

반응 조건
1.1R:Bromosuccinimide, S:CCl4
참조
Synthesis and characterization of alkyl-, halo- and hetero-substituted derivatives of the potent phototoxin α-terthiophene
By Eachern, Anita Mac et al, Tetrahedron, 1988, 44(9), 2403-12

합성회로 23

반응 조건
1.1R:BuLi, S:THF
1.2S:THF
2.1C:Pd(PPh3)4, S:PhMe
3.1R:Bromosuccinimide, S:CHCl3, S:AcOH
참조
Novel electron acceptors bearing a heteroquinonoid system. I. Synthesis of conductive complexes of 5,5'-bis(dicyanomethylene)-5,5'-dihydro-Δ2,2'-bithiophene and related compounds
By Yui, Koji et al, Bulletin of the Chemical Society of Japan, 1989, 62(5), 1539-46

5,5''-Dibromo-2,2':5',2''-terthiophene Raw materials

5,5''-Dibromo-2,2':5',2''-terthiophene Preparation Products

5,5''-Dibromo-2,2':5',2''-terthiophene 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:98057-08-0)5,5''-dibromo-[2,2':5',2"]terthiohene
sfd8694
순결:99%
재다:200KG
가격 ($):문의
Amadis Chemical Company Limited
(CAS:98057-08-0)5,5''-Dibromo-2,2':5',2''-terthiophene
A858588
순결:99%
재다:5g
가격 ($):235.0